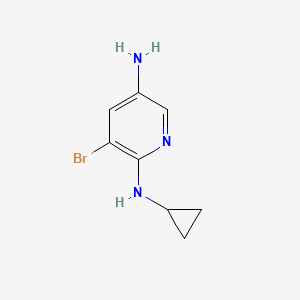

5-Amino-3-bromo-2-(cyclopropylamino)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

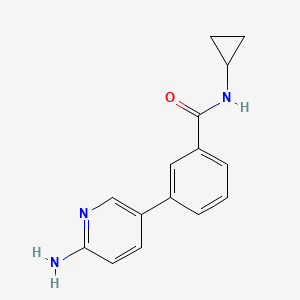

“5-Amino-3-bromo-2-(cyclopropylamino)pyridine” is a compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle, with five carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds, such as 2-Amino-5-bromopyridine, has been reported . It has been used in the study of hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal . It has also been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Chemical Reactions Analysis

2-Amino-5-bromopyridine, a brominated aromatic amine reagent, is used for labeling of model reducing-end oligosaccharides via reductive amination .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 3-Amino-2-bromopyridine is a solid with a melting point of 76-80 °C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Discovery

Pyridine derivatives, including structures similar to "5-Amino-3-bromo-2-(cyclopropylamino)pyridine," are foundational in medicinal chemistry due to their versatile biological activities. These compounds serve as key intermediates in synthesizing drugs with antiviral, anticancer, anti-inflammatory, and other therapeutic effects. For instance, pyridine scaffolds have been essential in developing kinase inhibitors, highlighting their significance in targeting various diseases at the molecular level. The structural adaptability of pyridine derivatives allows for the synthesis of compounds with enhanced specificity and efficacy in drug development processes (Alizadeh & Ebrahimzadeh, 2021).

Catalysis and Chemical Synthesis

In catalysis, pyridine and its derivatives are employed as ligands in metal-catalyzed reactions, facilitating the synthesis of complex organic molecules. These compounds often act as catalysts themselves or as key intermediates in developing novel catalytic systems, improving reaction efficiency and selectivity. The role of pyridine derivatives in catalytic processes underscores their importance in industrial chemistry and the synthesis of a wide range of chemicals (K. Suresh Kumar Reddy et al., 2012).

Material Science

Pyridine-based compounds contribute significantly to material science, particularly in creating advanced materials with specific electronic, optical, or mechanical properties. These materials find applications in electronics, photonics, and as sensors, demonstrating the compound's versatility beyond pharmaceuticals and catalysis. The ability of pyridine derivatives to form stable complexes with metals and other elements is leveraged in designing materials with tailored functionalities (C. Verma et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-bromo-2-N-cyclopropylpyridine-2,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c9-7-3-5(10)4-11-8(7)12-6-1-2-6/h3-4,6H,1-2,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXGHUMKVVFPED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-bromo-2-(cyclopropylamino)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-4'-(methylthio)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B581601.png)

![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B581603.png)